molecular formula C8H8O<br>C6H5CHCH2O<br>C8H8O B127065 Styrene oxide CAS No. 96-09-3

Styrene oxide

Cat. No.: B127065
CAS No.: 96-09-3
M. Wt: 120.15 g/mol
InChI Key: AWMVMTVKBNGEAK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Styrene oxide is a main metabolite of styrene in humans or animals, resulting from oxidation by cytochrome P450 . It is considered possibly carcinogenic . The primary targets of this compound are the enzymes involved in its metabolism, including cytochrome P450 , epoxide hydrolase , and glutathione S-transferase .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. It is first formed from styrene through oxidation by cytochrome P450 . This compound is subsequently hydrolyzed in vivo to styrene glycol by epoxide hydrolase . This process involves the opening of the epoxide ring, a three-membered ring consisting of one oxygen and two carbon atoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is its own metabolic pathway. Styrene is first oxidized to this compound by cytochrome P450. Then, this compound is hydrolyzed to styrene glycol by epoxide hydrolase . This pathway allows the body to detoxify and eliminate this compound.

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution and metabolism in the body. It is known that this compound can be administered via inhalation, intravenous, oral, and intraperitoneal routes .

Result of Action

The result of this compound’s action is the conversion of a potentially harmful compound (styrene) into less harmful metabolites. This compound itself is considered possibly carcinogenic . It has been reported that significant amounts of this compound can cause genetic defects and may be harmful to aquatic life .

Action Environment

This compound may be released into the environment during its production and use . Its action can be influenced by environmental factors such as the presence of other chemicals and the pH of the environment. For example, a trace amount of acid in water causes hydrolysis of this compound to racemic phenylethyleneglycol .

Biochemical Analysis

Biochemical Properties

Styrene oxide is involved in various biochemical reactions. It interacts with enzymes such as styrene monooxygenase (SMO), this compound hydrolase, and this compound isomerase . These enzymes play a crucial role in the degradation of this compound. The SMO enzyme, for instance, is responsible for the initial oxidation of styrene to this compound .

Cellular Effects

This compound has been reported to cause cellular effects. It is known to cause skin and eye irritation in humans . In addition, it has been associated with liver and neurological effects in acutely exposed animals . This compound can also cause changes in gene expression, impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds with enzymes like SMO, leading to the formation of this compound . The enzyme this compound isomerase then transforms this compound into phenylacetaldehyde . This process involves enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound shows immediate and quantitative epoxidation of styrene under ambient conditions

Metabolic Pathways

This pathway involves the enzymes SMO, this compound hydrolase, and phenylacetaldehyde dehydrogenase .

Comparison with Similar Compounds

Styrene oxide is similar to other epoxides, such as ethylene oxide and propylene oxide. it is unique due to its aromatic ring, which imparts different chemical properties and reactivity. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-phenyloxirane
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InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2
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InChI Key

AWMVMTVKBNGEAK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)C2=CC=CC=C2
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Molecular Formula

C8H8O, Array
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Related CAS

25189-69-9
Record name Poly(styrene oxide)
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DSSTOX Substance ID

DTXSID2021286
Record name Styrene oxide
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Molecular Weight

120.15 g/mol
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Physical Description

Styrene oxide is a clear colorless straw-colored liquid with a sweet pleasant odor. (NTP, 1992), Colorless to light yellow liquid; [Hawley] Pleasant, sweet odor; [HSDB] Faintly yellow-green clear liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear colorless straw-colored liquid with a sweet pleasant odor.
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 194.1 °C, 194 °C, 381 °F
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Flash Point

175 °F (NTP, 1992), 76 °C, 165 °F (74 °C) (Open cup), 76 °C c.c., 175 °F
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol, 0.3% wt in water, Solubility in water, g/100ml at 25 °C: 0.3 (poor)
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Density

1.0523 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.0490 g/ cu cm at 25 °C, Styrene oxide (98 mole % pure) is available in USA with following specifications: density, 1.0490-1.0515 (25/25 °C); distillation range at 760 mm: fraction between 5 and 95% by vol shall boil within 3.0 °C range, which includes temp 194.1 °C; water, 0.25% by wt., Relative density (water = 1): 1.05, 1.0523
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Vapor Density

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.30 (Air = 1), Relative vapor density (air = 1): 4.30, 4.14
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Vapor Pressure

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg
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Mechanism of Action

The measurement of primary DNA damage caused by oxirane chemicals can be confounded by apoptotic-generated DNA autolysis. The apoptogenic potential of oxiranes requires knowledge of the relationship between the apoptotic threshold dose and cytotoxic dose for interpretation of DNA damage assays. This research determined the relationship between cytotoxic and apoptotic doses for seven simple oxiranes of varying structure. This relationship between cytotoxic and apoptotic thresholds was determined simultaneously in in vitro cell culture. L929 cells in log-phase growth were exposed to the oxiranes for 24 hr in 25 sq cm and then assayed fluorometrically in 96-well plates for Caspase 3. Viability was assessed using Trypan Blue exclusion and loss of Caspase 3 activity. Ranked apoptotic potency was: diepoxybutane (DEB)>styrene oxide (SO)>phenyl glycidyl ether (PGE)>epichlorhydrin (EPI)>glycidol (GLY)>epoxybutane (EB)>epoxycyclohexane (ECH). Relative cytotoxicity was significantly correlated (r(s)=0.86, p=0.02) with potencies: DEB>EPI>PGE>SO>GLY>EB>ECH. These structurally-diverse, simple oxiranes were all capable of inducing apoptosis at doses several-fold below their cytotoxic concentrations. Difunctionality and aromaticity were key predictors of potency for both. Caspase 3 activity was an accurate indicator of necrosis which correlated with Trypan Blue results., Styrene oxide-DNA adducts have been found in several organs in mice and in cultured mammalian cells exposed to styrene oxide ... . A study of workers in a boat-making facility where styrene concentrations ranged from 1 to 235 mg/cu m (mean of 65.6 mg/cu m, or 13.3 ppm) found elevated levels of styrene oxide-DNA adducts in mononuclear cells ... . DNA adducts in rodents and humans appear to be similar. ... DNA and albumin adducts were found in the blood of plastics workers exposed to styrene oxide ... . Low levels of covalent binding of styrene oxide to DNA were observed in the stomachs of rats given styrene oxide orally ... .
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Color/Form

Colorless to pale straw-colored liquid

CAS No.

96-09-3
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Melting Point

-35 °F (NTP, 1992), -35.6 °C, -36.7 °C, -35 °F
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Synthesis routes and methods I

Procedure details

The reaction given in the above example was repeated with styrene in the presence of 0.1 g. of hydroquinone stabilizer. The styrene charged was 49.3 cc (44.8 g., 430 mmole). The t-butyl hypochlorite charged was 48.0 cc (45.0 g., 408 meq. active chlorine), and the total reaction time was three hours. A trace of hydrochloric acid was found in the aqueous product layer. The product pattern in the organic layer was similar to that observed in the allyl chloride reaction. Saponification, as in Example 5, of the organic layer produced styrene oxide.
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Synthesis routes and methods II

Procedure details

A solution of 27 g of 2-benzylamino-7-carbethoxymethoxytetraline hydrochloride, EXAMPLE 1, in 300 ml of 95% ethanol and 25 ml of water, is hydrogenated under ordinary pressure and at temperature of 50° C. by using 3 g of 10% palladium on charcoal as a catalyst. After 3 hours, the mixture is filtered, the residue is taken up twice with 100 ml of absolute ethanol and dried every time. The product so obtained is triturated in 150 ml of acetone, filtered and crystallized from 100 ml of isopropanol to give 19 g of 2-amino-7-carbethoxymethoxytetraline hydrochloride; m.p. 143°-145° C. The product thus obtained may be used for the preparation of the compound of formula (XV) above, in which X is hydrogen and O-R' is a carbethoxymethoxy group (COMPOUND 1), as follows: A solution of 1.8 g of phenyloxirane and 3.7 g of 2-amino-7-carbethoxymethoxytetraline base, obtained by neutralization of the hydrochloride described above, in 40 ml of n-butanol is heated under reflux for 6 hours. The mixture is concentrated to dryness, the residue is purified by flash chromatography, by eluting with a mixture of ethyl acetate/methanol 9/1. The purified oil is left to react overnight with an excess of oxalic acid in 5 ml of isopropanol. Thus, 1.9 g of N-(7-carbethoxymethoxy-1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-2-phenylethanamine oxalate is obtained; m.p. 159°-162° C., identical with the compound of Example 5 of the European patent 211 721.
Name
hydrochloride
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0 (± 1) mol
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reactant
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( XV )
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Synthesis routes and methods III

Procedure details

A mixture of 0.208 g of styrene (2 mmol) in 10 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water together with 0.026 g (0.02 mmol) of the complex salt described in Preparative Example 5 was stirred for 10 minutes at room temperature. 20 ml (200 mmol) of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. The reaction mixture was stirred for a further 22 hours and the organic phase was then separated from the aqueous phase. The organic phase was evaporated under reduced pressure and the residue was purified by column chromatography. This gave styrene oxide in a yield of 49.6%.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
49.6%

Synthesis routes and methods IV

Procedure details

0.0178 g (0.02 mmol) of the complex salt as described in Preparative Example 1 was added to a mixture of 0.208 g (2 mmol) of styrene in 20 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water. After a reaction time at room temperature of 10 minutes, 20 ml of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. After a further 22 hours, the reaction was complete. The layers were separated and the organic phase was evaporated under reduced pressure. The product obtained was purified by column chromatography giving styrene oxide in a yield of 54% based on styrene.
[Compound]
Name
complex
Quantity
0.0178 g
Type
reactant
Reaction Step One
Quantity
0.208 g
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Styrene oxide
Reactant of Route 2
Styrene oxide
Reactant of Route 3
Styrene oxide
Reactant of Route 4
Styrene oxide
Reactant of Route 5
Styrene oxide
Reactant of Route 6
Reactant of Route 6
Styrene oxide
Customer
Q & A

A: Styrene oxide primarily exerts its toxic effects through the formation of covalent adducts with cellular macromolecules such as proteins and DNA. [, ] This interaction can disrupt cellular processes and potentially lead to mutagenicity, genotoxicity, hepatotoxicity, and pneumotoxicity. [, , ]

A: Yes, the (R)-enantiomer of this compound is generally considered more toxic than the (S)-enantiomer. [, ] This difference is attributed to variations in their metabolic activation and detoxification rates. [, ]

A: Epoxide hydrolase plays a crucial role in detoxifying this compound by catalyzing its hydrolysis into the less toxic styrene glycol. [, ] This process is particularly important in glutathione-depleted conditions where glutathione S-transferase activity is compromised. []

ANone: The molecular formula of this compound is C8H8O, and its molecular weight is 120.15 g/mol.

A: While the provided abstracts do not delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized this compound. [, ]

A: this compound serves as a valuable substrate for kinetic resolution by epoxide hydrolases, leading to the production of enantiomerically pure epoxides and diols. [, , , ] This application is particularly useful in synthesizing chiral building blocks for pharmaceuticals and other fine chemicals.

A: Different epoxide hydrolases exhibit varying enantioselectivities towards this compound. For instance, Agrobacterium radiobacter AD1 epoxide hydrolase (EchA) shows preference for (R)-styrene oxide, while the Solanum tuberosum epoxide hydrolase primarily converts (S)-styrene oxide. [, ]

A: this compound isomerase from Corynebacterium sp. cannot be used to produce enantiopure this compound, as it preferentially converts (S)-styrene oxide to phenylacetaldehyde. []

A: Yes, molecular dynamics simulations and quantum chemistry calculations have been employed to investigate the interaction of this compound with β-cyclodextrin. [] These studies provided insights into the orientation and binding energies of the complex.

A: Studies on the copolymerization of this compound with carbonyl sulfide showed that electron-donating substituents on the aromatic ring increased the reactivity. [] This observation suggests that electronic effects influence the ring-opening step during polymerization.

A: The configurational stability of α-lithiated this compound is dependent on the substituent on the aromatic ring. While α-lithiated ortho- and para-fluorostyrene oxides are configurationally stable, α-lithiated ortho-, meta-, and para-trifluoromethylstyrene oxides undergo racemization. []

A: In rats, this compound is primarily metabolized to styrene glycol by epoxide hydrolase and conjugated with glutathione by glutathione S-transferases. [, , , ] These metabolites are then excreted in the urine and bile. [, ]

A: this compound has been shown to induce chromosome breakage, micronuclei formation, and nuclear bridge formation in both human lymphocytes and Allium cepa root tip cells. []

A: Styrene and this compound exposure have been associated with neurotoxicity, hepatotoxicity, pneumotoxicity, and genotoxicity. [, , , , ] These effects are primarily attributed to the formation of reactive metabolites and their interaction with cellular macromolecules.

A: Studies suggest that this compound exhibits carcinogenic potential, particularly in the forestomach of rats and mice after oral administration. []

A: Protein adducts of this compound, particularly with hemoglobin, have been explored as potential biomarkers for assessing occupational exposure to styrene. [, , ]

A: Gas chromatography, often coupled with mass spectrometry, is widely employed for quantifying this compound, styrene glycol, and their metabolites in biological samples. [, , ]

A: Several methods have been developed for analyzing this compound-protein adducts, including modified Edman degradation, Raney-nickel cleavage, alkaline hydrolysis, and enzymatic hydrolysis. []

A: Yes, pretreatment with phenobarbital, a known inducer of cytochrome P450 enzymes, increased both epoxide hydrolase and glutathione S-transferase activities towards this compound in rat livers. []

A: Research on this compound spans multiple disciplines, including biochemistry, toxicology, analytical chemistry, and materials science. The development of nanoimmobilized enzyme systems for this compound resolution highlights the synergy between nanotechnology and biocatalysis. []

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